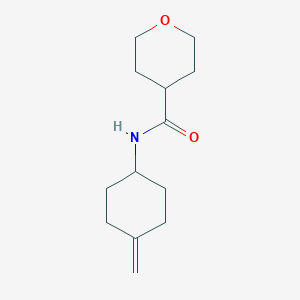

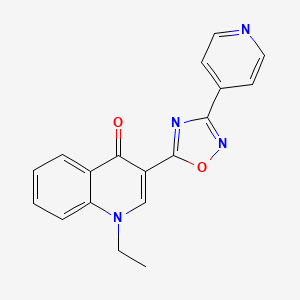

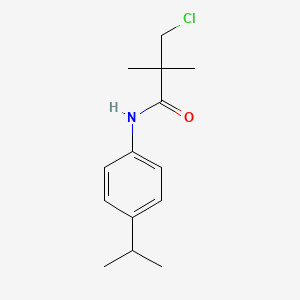

![molecular formula C19H16N4O3S B2758239 N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 942007-59-2](/img/structure/B2758239.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory properties . The compound you mentioned seems to be a derivative of benzothiazole, with additional functional groups attached.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves coupling substituted 2-amino benzothiazoles with other compounds . The exact method would depend on the specific functional groups present in the final compound .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present and the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives would depend on the specific functional groups present in the molecule. Benzothiazole derivatives are known to exhibit antibacterial activity, and their mechanism of action often involves interactions with bacterial proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on the functional groups present in the molecule. These properties can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Inflammation is a complex immune response that plays a crucial role in protecting tissues against disease and infection. Researchers have synthesized derivatives of this compound and evaluated their anti-inflammatory activity . Notably:

Corrosion Inhibition

The compound’s structure, including the thiazole ring, contributes to its remarkable corrosion-inhibiting properties. During adsorption on metal surfaces, it forms dense protective coatings due to mixed interactions . Further surface investigations using techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) reveal its impact on relative degradation of low-carbon steel.

Antibacterial Activity

Combining thiazole and sulfonamide groups, this compound shows emergent antibacterial activity. Researchers have synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which hold promise as hybrid antimicrobials .

Structural Characterization

The newly obtained flurbiprofen derivative, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide, has been fully analyzed using various spectroscopic techniques, including UV, IR, and mass spectral data .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .

Mode of Action

It’s suggested that similar compounds may interact with bacterial cells, leading to changes that result in antibacterial activity .

Biochemical Pathways

The compound may affect the quorum sensing pathways in bacteria. Quorum sensing is a mechanism of cell-to-cell communication that bacteria use to coordinate various behaviors, including nutrient availability, defense mechanisms, and toxic behaviors such as biofilm formation and virulence production .

Result of Action

The compound may exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria . It’s suggested that the compound may have a distinctive mode of action when used in conjunction with a cell-penetrating peptide .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-12-8-16(22-26-12)18(24)23(11-13-4-3-7-20-10-13)19-21-15-9-14(25-2)5-6-17(15)27-19/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJNFZNUJCFJNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

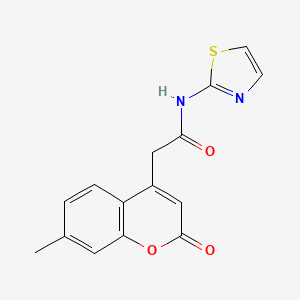

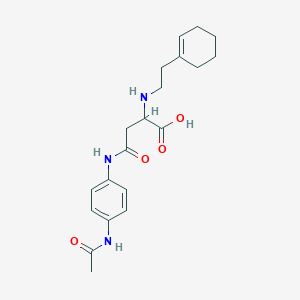

![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

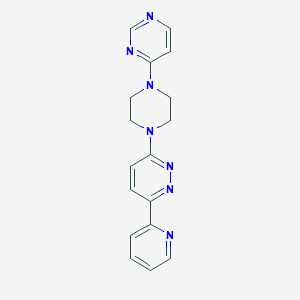

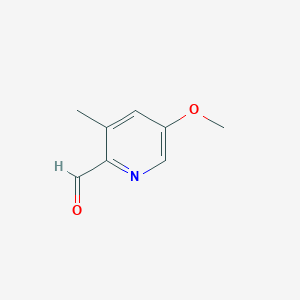

![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)

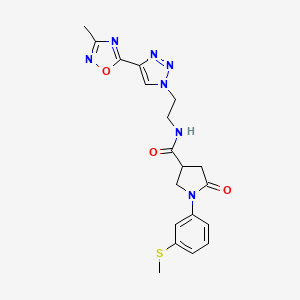

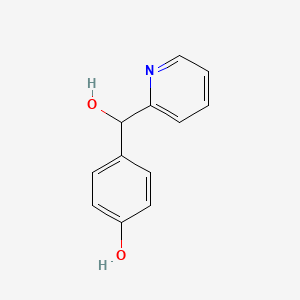

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)

![1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2758175.png)